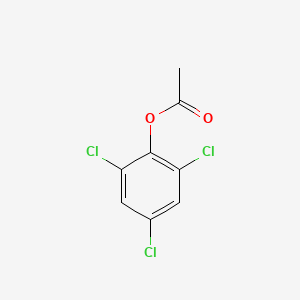
2,4,6-三氯苯乙酸酯
描述
2,4,6-Trichlorophenyl acetate is an organic compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . It is also known by other names such as 2,4,6-Trichlorophenol acetate and Acetic acid, (2,4,6-trichlorophenyl) ester . This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is esterified with acetic acid.
科学研究应用
2,4,6-Trichlorophenyl acetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
作用机制
Target of Action
It’s known that chlorinated phenols, such as 2,4,6-trichlorophenol, can interact with various biological molecules and disrupt normal cellular functions .
Mode of Action
Chlorinated phenols are generally known to cause toxicity by disrupting cellular membranes, inhibiting enzymes, and interfering with cellular energy production .
Biochemical Pathways
A study on a related compound, 2,4,6-trichlorophenol, has shown that it can be degraded by certain bacteria through a series of enzymatic reactions . The degradation pathway involves the conversion of 2,4,6-Trichlorophenol to 6-chlorohydroxyquinol by an FADH2-utilizing monooxygenase, and then to 2-chloromaleylacetate by a 6-CHQ 1,2-dioxygenase .
Pharmacokinetics
As a chlorinated phenol derivative, it may share some pharmacokinetic characteristics with other chlorinated phenols, which are known to be readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Chlorinated phenols are generally known to cause cellular toxicity, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of 2,4,6-Trichlorophenyl acetate can be influenced by various environmental factors . For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and activity .
生化分析
Cellular Effects
It is known that chlorinated phenols can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that chlorinated phenols can interact with biomolecules at the molecular level, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that chlorinated phenols can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that chlorinated phenols can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that chlorinated phenols can interact with various enzymes and cofactors .
Transport and Distribution
It is known that chlorinated phenols can interact with various transporters and binding proteins .
Subcellular Localization
It is known that chlorinated phenols can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,4,6-Trichlorophenyl acetate involves the reaction of 2,4,6-trichlorophenol with acetic anhydride in the presence of a catalyst such as 4-(dimethylamino)pyridine hydrochloride . The reaction is typically carried out in toluene at a temperature of 110°C for about an hour .
Another method involves the use of palladium-catalyzed external-CO-free carbonylation. In this process, 2,4,6-trichlorophenyl formate is used as a CO surrogate, which reacts with haloarenes to form the desired ester .
Industrial Production Methods
Industrial production of 2,4,6-Trichlorophenyl acetate often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4,6-Trichlorophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2,4,6-trichlorophenol and acetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amine derivative.
Hydrolysis: The major products are 2,4,6-trichlorophenol and acetic acid.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: This compound is similar in structure but lacks the ester group. It is more reactive due to the presence of free hydroxyl groups.
2,4,5-Trichlorophenyl acetate: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
Uniqueness
2,4,6-Trichlorophenyl acetate is unique due to its specific substitution pattern and the presence of an ester group, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
(2,4,6-trichlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOCPJZGJNKBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177952 | |
| Record name | Acetic acid, (2,4,6-trichlorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23399-90-8 | |
| Record name | Phenol, 2,4,6-trichloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23399-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023399908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Trichlorophenol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (2,4,6-trichlorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichlorophenyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3Z7TF42K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




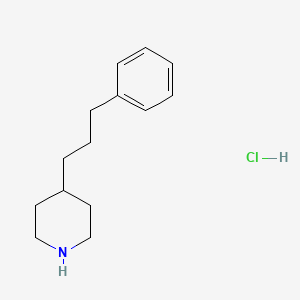
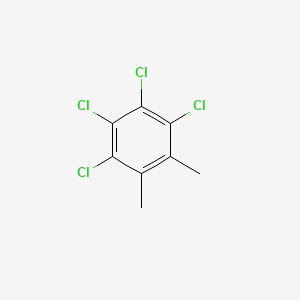

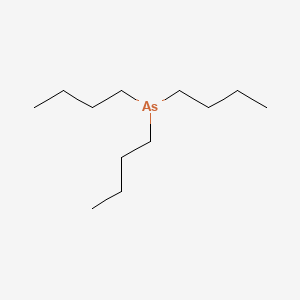




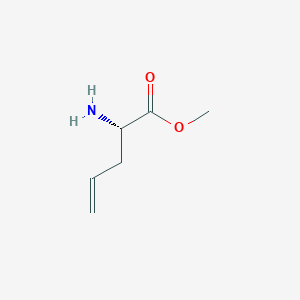

![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)

